molecular formula C14H20BNO5S B2832038 N-methanesulfonyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide CAS No. 1236298-61-5

N-methanesulfonyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No. B2832038
CAS RN: 1236298-61-5
M. Wt: 325.19
InChI Key: HNCGZBIUJZXANT-UHFFFAOYSA-N
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Description

“N-methanesulfonyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide” is an organic compound with borate and sulfonamide groups . It has a molecular weight of 261.13 . The compound is often used in the field of medicine and chemical intermediates .


Synthesis Analysis

The compound can be synthesized through nucleophilic and amidation reactions . It’s also noted that the compound can be acquired through two substitution reactions .


Molecular Structure Analysis

The structure of the compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The results of comparing the DFT calculated value with the X-ray diffraction value display that the optimized molecular structure does cohere with the single crystal structure ascertained via the experiment .


Chemical Reactions Analysis

The compound can be aromatized at the C5 position through the Suzuki–Miyaura reaction . The structure can be further modified to exploit the derivation of the indazole structure type .

Scientific Research Applications

Catalyst and Reactant in Organic Synthesis

N-methanesulfonyl derivatives, closely related to N-methanesulfonyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, have been widely used in organic synthesis. For instance, ferrous methanesulfonate is an efficient and recyclable catalyst for the tetrahydropyranylation of alcohols and phenols under solvent-free conditions, highlighting the utility of methanesulfonate derivatives in facilitating reactions under mild conditions (Wang et al., 2011). Additionally, methanesulfonic acid has proven to be a highly effective catalyst for the one-pot synthesis of 2-substituted benzoxazoles from carboxylic acids, showcasing the versatility of methanesulfonate compounds in synthesizing heterocyclic compounds (Kumar et al., 2008).

Role in Polymerization

N-(methanesulfonyl)azetidine derivatives have been found to polymerize via ring-opening at elevated temperatures, forming polymers with sulfonyl groups incorporated into the polymer backbone. This process demonstrates the potential of methanesulfonyl compounds in polymer chemistry, particularly for creating materials with unique properties (Reisman et al., 2020).

Labeling Reagents in Radiotracer Synthesis

Methanesulfonyl precursors have been utilized in the synthesis of fluorothiols, a new generation of peptide labeling reagents. This application is crucial for developing tracers for positron emission tomography (PET), an important technique in medical imaging that helps in the diagnosis and monitoring of diseases (Glaser et al., 2004).

Microbial Metabolism

Methanesulfonic acid, closely related to the compound of interest, is a key intermediate in the biogeochemical cycling of sulfur. It is used by diverse aerobic bacteria as a sulfur source for growth, highlighting its importance in environmental science and microbial metabolism studies (Kelly & Murrell, 1999).

Safety And Hazards

The compound may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

N-methylsulfonyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO5S/c1-13(2)14(3,4)21-15(20-13)11-8-6-7-10(9-11)12(17)16-22(5,18)19/h6-9H,1-5H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNCGZBIUJZXANT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methanesulfonyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

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